molecular formula C7H5IN2 B1309965 3-Iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 23616-57-1

3-Iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1309965
CAS No.: 23616-57-1
M. Wt: 244.03 g/mol
InChI Key: BTIANIFSBYIGPA-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrrolo[2,3-b]pyridine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the iodination of 1H-pyrrolo[2,3-b]pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role as an intermediate in synthesizing pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders and cancer therapies.

Case Study: FGFR Inhibition

A study highlighted the synthesis of derivatives of 3-Iodo-1H-pyrrolo[2,3-b]pyridine that effectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The derivative compound exhibited IC50 values of 7 nM for FGFR1 and significantly inhibited the proliferation of breast cancer cells in vitro, showcasing its therapeutic potential against malignancies .

Material Science

In material science, this compound is utilized to create advanced materials such as organic semiconductors. These materials are essential for flexible electronic devices, enhancing their performance and functionality.

Application Details
Organic SemiconductorsUsed in the fabrication of flexible electronic devices due to its unique electronic properties.

Biochemical Research

Researchers employ this compound to investigate its interactions with biological systems. It aids in understanding enzyme mechanisms and cellular processes, contributing to advancements in biochemical knowledge.

Case Study: Enzyme Mechanism Exploration

Research has shown that derivatives of this compound can serve as molecular probes to study protein interactions and biological pathways, providing insights into cellular functions .

Agrochemicals

The compound is also explored for its potential in developing new agrochemicals aimed at improving pest control solutions in agriculture. Its unique structure allows for modifications that can enhance efficacy against pests.

Agrochemical Application Potential Benefits
Pest Control SolutionsDevelopment of more effective agrochemicals.

Chemical Synthesis

This compound acts as a building block in organic synthesis. It enables chemists to construct complex molecules more efficiently than traditional methods.

Synthesis Application Advantages
Building Block for Complex MoleculesFacilitates the creation of diverse chemical entities.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, derivatives of this compound often target protein kinases by binding to the ATP-binding site, thereby inhibiting kinase activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an iodine atom, which imparts distinct reactivity and electronic properties. This makes it a versatile intermediate for the synthesis of various functionalized derivatives and bioactive compounds .

Biological Activity

3-Iodo-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting cancer and neurological disorders.

This compound can be synthesized through various methods, often involving the iodination of pyrrolo derivatives. Its structural features contribute to its reactivity and interactions with biological targets, making it a versatile building block in organic synthesis and drug development .

Anticancer Activity

Research has highlighted the compound’s potential as an anticancer agent. A study reported that derivatives of pyrrolo[2,3-b]pyridine exhibited significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression. For instance, a derivative (4h) showed IC50 values of 7 nM for FGFR1, indicating strong inhibitory activity .

The compound's ability to induce apoptosis and inhibit cell proliferation was demonstrated in breast cancer cell lines (4T1), where it also reduced migration and invasion capabilities . This suggests that this compound could be a promising candidate for further development in cancer therapy.

Antidiabetic and Metabolic Effects

In addition to its anticancer properties, derivatives of pyrrolo compounds have shown antidiabetic effects. Some studies indicated that these compounds could enhance insulin sensitivity and stimulate glucose uptake in adipocytes . This metabolic activity suggests a broader therapeutic potential for this compound beyond oncology.

Antimicrobial Activity

The antimicrobial potential of pyrrolo derivatives has also been explored. Various compounds have been tested against respiratory syncytial virus (RSV), demonstrating good antiviral activity. The structural modifications influenced their binding properties and efficacy against different strains .

Case Study 1: FGFR Inhibition

In a detailed evaluation of FGFR inhibitors, compound 4h was identified as particularly potent. It was found to significantly inhibit the proliferation of breast cancer cells while promoting apoptosis. The study emphasized the need for further optimization to enhance its pharmacological profile and bioavailability .

Case Study 2: Metabolic Activity

A derivative was tested for its ability to enhance glucose metabolism in vitro. The results indicated a substantial increase in insulin sensitivity among treated adipocytes, suggesting that modifications to the pyrrolo structure can lead to improved metabolic outcomes .

Data Summary

Activity Target IC50 Values Comments
FGFR InhibitionFGFR17 nMStrong inhibitory activity against tumors
FGFR29 nM
FGFR325 nM
Antidiabetic EffectsInsulin SensitivityVariableEnhances glucose uptake in adipocytes
Antiviral ActivityRSVVariableEffective against multiple strains

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives?

The synthesis typically involves iodination of the pyrrolo[2,3-b]pyridine core. For example:

  • Direct iodination : Using iodine sources (e.g., NIS) under acidic conditions, as shown for 3-iodo-4-amino derivatives (21–50% yields) .
  • Nucleophilic substitution : Reacting halogenated precursors (e.g., 4-chloro derivatives) with NaI in polar aprotic solvents like DMF .
  • Protection/deprotection strategies : Boc protection of the NH group (using di-tert-butyl dicarbonate) to improve solubility and regioselectivity during functionalization .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns. For instance, H-5 and H-6 protons in the pyrrolo[2,3-b]pyridine ring show distinct coupling constants (e.g., J = 4.7–5.3 Hz) .
  • HRMS : Validates molecular weight with precision (e.g., error < 1 ppm for [M+H]+ in compound 33) .
  • X-ray crystallography : Resolves regiochemistry, as demonstrated for related iodinated heterocycles (monoclinic crystal system, C2/c space group) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

Regioselectivity is influenced by:

  • Directing groups : Amino or azido groups at the 4-position direct iodination to the 3-position, as seen in compound 33 (21% yield) .
  • Solvent and temperature : Polar solvents (e.g., DMF) and elevated temperatures (70–110°C) favor mono-iodination over di-substitution .
  • Protecting groups : Boc protection of the NH group reduces steric hindrance, enabling selective iodination at the 3-position .

Q. What strategies improve low yields in cross-coupling reactions involving this compound?

  • Catalyst optimization : Pd(PPh3)4 or Pd(dppf)Cl2 enhances Suzuki-Miyaura coupling with aryl boronic acids (e.g., 96% yield for 5-aryl derivatives) .
  • Microwave-assisted synthesis : Accelerates reactions (e.g., 6 hours → 30 minutes) and improves yields in SNAr reactions .
  • In situ deprotection : Avoiding isolation of unstable intermediates (e.g., 3-amino derivatives) reduces decomposition and improves overall yields .

Q. How do structural modifications at the 3-iodo position affect biological activity?

  • Anticancer activity : Replacing iodine with thiazole or indole moieties (e.g., compound 1f) enhances CDK1 inhibition (IC50 < 10 nM) and apoptotic effects in mesothelioma models .
  • JAK3 inhibition : 3-Iodo derivatives with piperazinylmethyl substitutions show high affinity (Ki < 1 nM) due to improved hydrophobic interactions with the ATP-binding pocket .
  • Synergistic effects : Combining 3-iodo derivatives with paclitaxel amplifies cytotoxicity (synergistic index > 2) in drug-resistant cancers .

Q. Methodological Considerations

Q. How to resolve contradictions in reported melting points for this compound derivatives?

Discrepancies (e.g., 148–150°C vs. 163–167°C) may arise from:

  • Polymorphism : Recrystallization solvents (e.g., EtOAc vs. DCM) can yield different crystalline forms .
  • Purity : Column chromatography (silica gel, 4:1 DCM/EA) removes impurities that depress melting points .

Q. What computational tools aid in designing this compound-based inhibitors?

  • Docking studies : Molecular dynamics simulations predict binding modes with targets like BTK or JAK3 .
  • QSAR models : Correlate electronic properties (e.g., Hammett σ values) of substituents with IC50 values .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIANIFSBYIGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418797
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23616-57-1
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-7-azaindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 7-azaindole (20.0 g, 169 mmol) in ethanol is treated with iodine (57.9 g, 228 mmol), potassium iodide (37.8 g, 228 mmol), and 1 N aqueous NaOH (204 mL, 204 mmol). After stirring for 4 h at 20° C., the reaction is diluted with water and extracted with ethyl acetate. The organic extracts are combined and concentrated in vacuo. The resultant residue is crystallized from methanol/water to afford the title compound as a pinkish-white solid, 35.4 g, mp 201-204° C., characterized by mass spectral and HNMR analyses.
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20 g
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57.9 g
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37.8 g
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204 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Iodo-1H-pyrrolo[2,3-b]pyridine
3-Iodo-1H-pyrrolo[2,3-b]pyridine
3-Iodo-1H-pyrrolo[2,3-b]pyridine
3-Iodo-1H-pyrrolo[2,3-b]pyridine
3-Iodo-1H-pyrrolo[2,3-b]pyridine
3-Iodo-1H-pyrrolo[2,3-b]pyridine

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